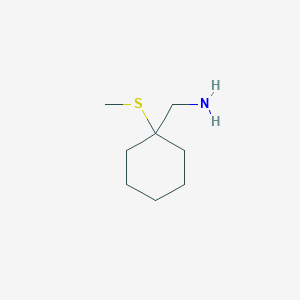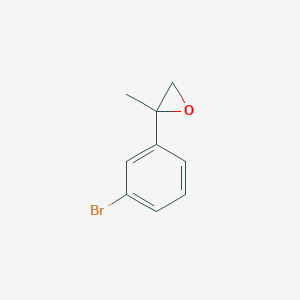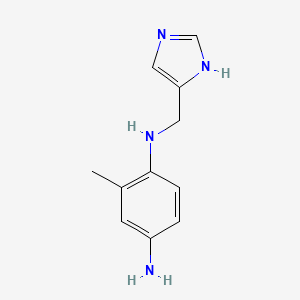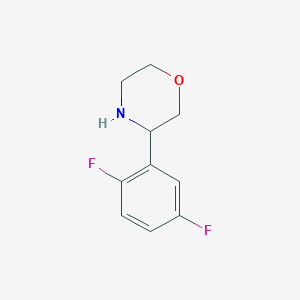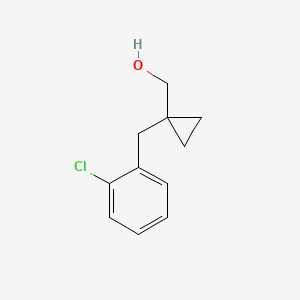
(1-(2-Chlorobenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Chlorobenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2-chlorobenzyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(2-Chlorobenzyl)cyclopropyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Cyclopropylmethane derivative
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
Chemistry: (1-(2-Chlorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activity and protein-ligand interactions .
Medicine: The compound is investigated for its potential pharmacological properties. It serves as a lead compound in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of (1-(2-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group and the chlorobenzyl moiety contribute to its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (1-(2-Bromobenzyl)cyclopropyl)methanol
- (1-(2-Fluorobenzyl)cyclopropyl)methanol
- (1-(2-Methylbenzyl)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-(2-Chlorobenzyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the chlorine atom. The electron-withdrawing nature of the chlorine atom influences the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions . Additionally, the steric effects of the cyclopropyl group contribute to its distinct properties and applications .
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 |
Clé InChI |
YGUQILHTDRWBDK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=CC=C2Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


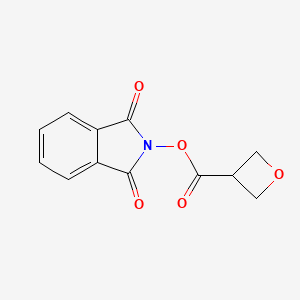

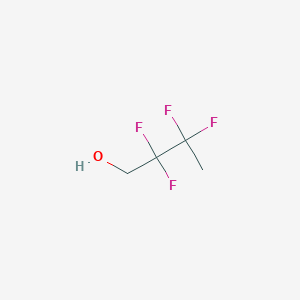
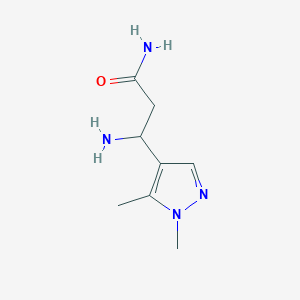
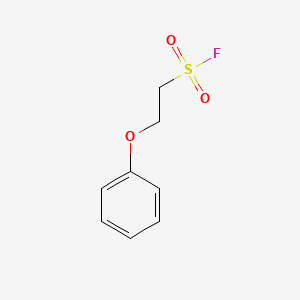
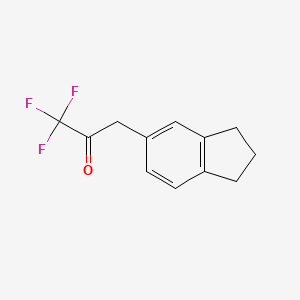
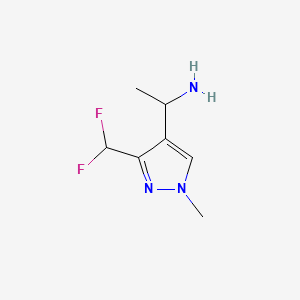
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
amine](/img/structure/B13525734.png)
